molecular formula C21H31ClN2O B11394949 1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepane

1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepane

Cat. No.: B11394949
M. Wt: 362.9 g/mol
InChI Key: IWEQQRVVKDUTFQ-UHFFFAOYSA-N
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Description

1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepane is a complex organic compound that features a piperidine ring, an azepane ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepane typically involves multiple steps, starting with the preparation of the piperidine and azepane rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepane involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its structural features, including the piperidine and azepane rings and the chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H31ClN2O

Molecular Weight

362.9 g/mol

IUPAC Name

1-[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-2-(4-chlorophenyl)ethanone

InChI

InChI=1S/C21H31ClN2O/c22-19-10-8-18(9-11-19)17-21(25)24-15-6-3-7-20(24)12-16-23-13-4-1-2-5-14-23/h8-11,20H,1-7,12-17H2

InChI Key

IWEQQRVVKDUTFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCC2CCCCN2C(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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